Methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a phenoxy group, and a bis(prop-2-enyl)amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the piperidine ring.
Introduction of the Bis(prop-2-enyl)amino Moiety: This step involves the reaction of the intermediate with bis(prop-2-enyl)amine under controlled conditions to ensure selective attachment.
Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(prop-2-enyl)amino moiety may play a crucial role in binding to these targets, while the phenoxy group and piperidine ring contribute to the overall stability and specificity of the interaction. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate: shares similarities with other piperidine-based compounds and phenoxy derivatives.
Phenoxypropanolamines: These compounds also feature a phenoxy group and have applications in medicinal chemistry.
Piperidine Carboxylates: Compounds with a piperidine ring and carboxylate group are common in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other similar compounds.
Properties
IUPAC Name |
methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-4-12-24(13-5-2)16-19-6-8-22(9-7-19)29-18-21(26)17-25-14-10-20(11-15-25)23(27)28-3/h4-9,20-21,26H,1-2,10-18H2,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCWFSLDFKAWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)CN(CC=C)CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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